Goxalapladib

Übersicht

Beschreibung

Vorbereitungsmethoden

Die Synthese von Goxalapladib umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und deren anschließende Reaktion. Ein Schlüsselschritt beinhaltet die Reaktion von 2,3-Difluorphenylethylamin mit 1,8-Naphthyridin-4-on zur Bildung eines Zwischenprodukts, das dann weiter mit anderen Reagenzien zu dem Endprodukt umgesetzt wird . Die industriellen Produktionsverfahren für this compound sind nicht umfassend dokumentiert, umfassen aber typischerweise großtechnische Synthesetechniken und Reinigungsprozesse, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Goxalapladib unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung der aromatischen Ringe und Stickstoffatome. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung zur Untersuchung von 5-HT6-Rezeptormodulatoren und deren Wechselwirkungen.

Biologie: Die Verbindung wird in der Forschung verwendet, um die Rolle von 5-HT6-Rezeptoren in biologischen Prozessen zu verstehen.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den 5-HT6-Rezeptor, einen Subtyp des Serotoninrezeptors, moduliert. Diese Modulation beeinflusst verschiedene Signalwege, die an der Herz-Kreislauf-Gesundheit beteiligt sind. Die Verbindung hemmt die Aktivität der Lipoprotein-assoziierten Phospholipase A2 (Lp-PLA2), wodurch die Bildung oxidierter Fettsäuren und Entzündungsreaktionen reduziert werden . Dieser Mechanismus trägt dazu bei, das Fortschreiten der Atherosklerose und anderer Herz-Kreislauf-Erkrankungen zu mildern.

Wirkmechanismus

Goxalapladib exerts its effects by modulating the 5-HT6 receptor, a subtype of serotonin receptor. This modulation affects various signaling pathways involved in cardiovascular health. The compound inhibits the activity of lipoprotein-associated phospholipase A2 (Lp-PLA2), reducing the generation of oxidized fatty acids and inflammatory responses . This mechanism helps in mitigating the progression of atherosclerosis and other cardiovascular conditions.

Vergleich Mit ähnlichen Verbindungen

Goxalapladib ist aufgrund seiner spezifischen Wirkung auf den 5-HT6-Rezeptor und seines potenziellen kardiovaskulären Nutzens einzigartig. Zu den ähnlichen Verbindungen gehören:

SB-271046: Ein weiterer 5-HT6-Rezeptorantagonist mit ähnlichen Anwendungen in der kardiovaskulären Forschung.

Ro 04-6790: Ein selektiver 5-HT6-Rezeptorantagonist, der auf seine Auswirkungen auf kognitive Funktionen und die Herz-Kreislauf-Gesundheit untersucht wurde.

E-6837:

This compound zeichnet sich durch seine spezifische Hemmung von Lp-PLA2 und sein potenzielles therapeutisches Nutzen bei Herz-Kreislauf-Erkrankungen aus.

Biologische Aktivität

Goxalapladib is a compound primarily recognized for its role as a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor . It has been investigated for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic syndromes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

This compound functions by selectively inhibiting Lp-PLA2, an enzyme implicated in the hydrolysis of oxidized phospholipids in lipoproteins. This inhibition is significant because Lp-PLA2 is associated with inflammation and atherosclerosis, making this compound a candidate for reducing cardiovascular risk factors .

Pharmacological Profile

- Target : Lp-PLA2

- Class : Phospholipase A2 inhibitor

- Receptor Modulation : 5-HT6 receptor modulator

- Potential Indications : Cardiovascular diseases, metabolic syndrome

Table 1: Summary of Biological Activity

Case Study 1: Effects on Metabolic Syndrome

A study evaluated the effects of this compound on patients with metabolic syndrome. The results indicated that selective inhibition of Lp-PLA2 led to a significant reduction in oxidized fatty acids (OH-FA) levels in whole blood samples. This suggests a potential role for this compound in managing lipid profiles and reducing cardiovascular risks associated with metabolic syndrome .

Case Study 2: Pharmacological Screening

In a recent pharmacological screening using yeast models, this compound demonstrated biphasic activity—showing protective effects at low doses while potentially sensitizing cells at higher concentrations. This dual behavior highlights the complexity of its pharmacodynamics and suggests that careful dosing may be critical for therapeutic efficacy .

Table 2: Key Findings from Case Studies

Eigenschaften

IUPAC Name |

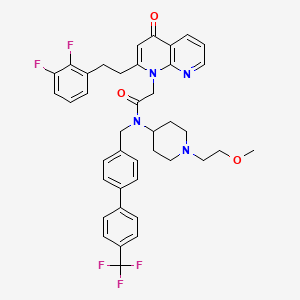

2-[2-[2-(2,3-difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1-yl]-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-[[4-[4-(trifluoromethyl)phenyl]phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F5N4O3/c1-52-23-22-47-20-17-32(18-21-47)48(25-27-7-9-28(10-8-27)29-11-14-31(15-12-29)40(43,44)45)37(51)26-49-33(16-13-30-4-2-6-35(41)38(30)42)24-36(50)34-5-3-19-46-39(34)49/h2-12,14-15,19,24,32H,13,16-18,20-23,25-26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJKLVFDRLAGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)N(CC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)C(=O)CN4C(=CC(=O)C5=C4N=CC=C5)CCC6=C(C(=CC=C6)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F5N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961606 | |

| Record name | 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-{[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

718.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412950-27-7 | |

| Record name | Goxalapladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0412950277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-[1-(2-methoxyethyl)piperidin-4-yl]-N-{[4'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]methyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GOXALAPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNG9ZD197L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.